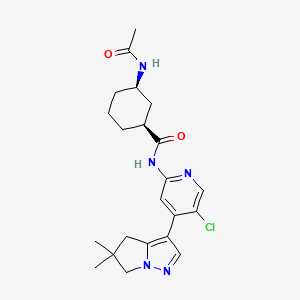

(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of CDK9 for Potential Anti-Cancer Effects

CDK9 is a protein kinase, a type of enzyme that regulates various cellular processes through phosphorylation, the addition of a phosphate group to another molecule. CDK9 is a crucial component of a complex termed positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in RNA polymerase II (RNA Pol II) elongation, the process by which RNA is synthesized from DNA. PubChem, National Institutes of Health:

AZD4573 acts as a selective inhibitor of CDK9. By binding to CDK9, AZD4573 disrupts its function within P-TEFb. This inhibition prevents P-TEFb from activating RNA Pol II, ultimately leading to the suppression of gene transcription, particularly for genes involved in cell survival and proliferation. This downregulation of anti-apoptotic proteins makes cancer cells more susceptible to cell death. MedKoo Products:

The compound (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide is a complex organic molecule characterized by its unique structural features. It contains multiple functional groups, including an acetamido group and a carboxamide group, which suggest potential interactions with biological targets. The presence of a chlorinated pyridine and a dihydropyrrolo[1,2-b]pyrazole moiety indicates that this compound may exhibit significant pharmacological properties.

AZD4573 acts as a selective inhibitor of CDK9. By binding to the ATP binding pocket of CDK9, it prevents the phosphorylation of the elongation factor P-TEFb []. This in turn disrupts the function of RNA Pol II, leading to the inhibition of gene transcription, particularly of genes involved in cell survival and proliferation []. This targeted approach has the potential to be effective against cancer cells that rely on these genes for their growth.

- Amide Formation: The acetamido and carboxamide groups can participate in amide bond formation through nucleophilic acyl substitution.

- Substitution Reactions: The chlorinated pyridine can undergo nucleophilic substitution reactions, potentially allowing for the introduction of various substituents.

- Reduction Reactions: The dihydropyrrolo[1,2-b]pyrazole moiety may be susceptible to reduction under appropriate conditions, altering its electronic properties and biological activity.

These reactions are critical for modifying the compound to enhance its efficacy or reduce toxicity.

The biological activity of this compound is likely influenced by its structural components. Compounds with similar structures have shown various pharmacological effects, including:

- Anticancer Activity: Some derivatives of pyridine and pyrazole compounds have demonstrated cytotoxic effects against cancer cell lines.

- Antimicrobial Properties: The presence of nitrogen-rich heterocycles often correlates with antimicrobial activity.

- Enzyme Inhibition: The unique arrangement of functional groups may allow for selective inhibition of specific enzymes, making it a candidate for drug development.

Biological activity is typically assessed through in vitro assays that measure the compound's effects on living cells or biological systems .

The synthesis of (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide may involve several steps:

- Formation of Dihydropyrrolo[1,2-b]pyrazole: This can be synthesized via cyclization reactions involving appropriate precursors.

- Pyridine Chlorination: A chlorination reaction can introduce the chlorine atom into the pyridine ring.

- Amide Coupling: The acetamido and carboxamide groups can be introduced through amide coupling reactions using coupling agents like EDC or DCC.

- Final Purification: Techniques such as recrystallization or chromatography may be employed to purify the final product.

These methods highlight the complexity involved in synthesizing such a multifaceted compound

This compound has potential applications in various fields:

Interaction studies are essential for understanding how this compound behaves in biological systems. Techniques such as:

- Molecular Docking: To predict how the compound interacts with specific protein targets.

- In vitro Assays: To evaluate binding affinity and biological response in cell lines.

- ADMET Profiling: To assess Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

These studies provide valuable insights into the pharmacokinetics and dynamics of the compound

Several compounds share structural similarities with (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide, including: This specific compound stands out due to its unique combination of both chlorinated pyridine and dihydropyrrolo[1,2-b]pyrazole structures. This combination may lead to distinct pharmacological profiles not observed in other similar compounds.Compound Name Structural Features Biological Activity Compound A Pyridine derivative Anticancer Compound B Pyrazole derivative Antimicrobial Compound C Dihydropyrrole Anti-inflammatory Uniqueness

Retrosynthetic Analysis and Key Intermediate Design

The retrosynthetic analysis of (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide follows fundamental principles of retrosynthetic design, emphasizing strategic bond disconnections that simplify molecular complexity [4] [7]. The target molecule, with molecular formula C22H28ClN5O2 and molecular weight 429.9 g/mol, presents three major structural domains requiring independent synthetic approaches [1].

The primary retrosynthetic disconnection occurs at the carboxamide linkage connecting the cyclohexane ring to the pyridine moiety [31] [32]. This strategic disconnection yields two key fragments: (1S,3R)-3-acetamidocyclohexane-1-carboxylic acid and 5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-amine [4]. This approach follows the maximum simplification principle by targeting the central structural bridge, thereby reducing synthetic complexity [32].

The cyclohexane intermediate design incorporates stereochemical considerations for the (1S,3R) configuration [5]. Retrosynthetic analysis of this fragment reveals cyclohexene derivatives as potential precursors, accessible through stereoselective reduction or asymmetric synthesis protocols [12]. The acetamido functionality can be introduced through standard amidation procedures using acetic anhydride or acetyl chloride [34].

| Retrosynthetic Fragment | Molecular Formula | Key Synthetic Challenge |

|---|---|---|

| Cyclohexane carboxylic acid | C9H15NO3 | Stereochemical control |

| Chloropyridine amine | C13H13ClN4 | Heterocycle assembly |

| Pyrrolo-pyrazol unit | C8H11N3 | Ring formation sequence |

The pyridine-pyrrolo-pyrazol domain requires sequential heterocycle construction [14] [17]. The 5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl fragment represents a complex bicyclic system accessible through pyrazole formation followed by pyrrolidine ring closure [6] [15]. The chloropyridine component can be synthesized through halogenation of pyridine derivatives or direct construction from suitable precursors [16].

Multi-Step Synthesis Routes: Medicinal Chemistry vs. Scalable Industrial Approaches

Medicinal chemistry approaches prioritize synthetic flexibility and rapid structure-activity relationship exploration, often employing linear synthetic sequences with multiple protection-deprotection cycles [11] [25]. These routes typically utilize 8-12 synthetic steps with overall yields ranging from 15-35%, emphasizing functional group tolerance and intermediate characterization over efficiency [11].

Industrial scalable approaches focus on convergent synthesis strategies that minimize step count and maximize atom economy [25] [26]. Convergent methodologies offer significant advantages in overall yield optimization, where independent fragment synthesis followed by coupling reactions can achieve 40-60% overall yields compared to linear approaches [25]. The industrial route design emphasizes cost-effective starting materials, operationally simple transformations, and minimized waste generation [23].

| Synthesis Approach | Step Count | Overall Yield | Key Advantages |

|---|---|---|---|

| Medicinal Chemistry | 10-14 steps | 15-35% | Flexibility, rapid SAR |

| Industrial Convergent | 6-8 steps | 40-60% | Efficiency, scalability |

| Flow Chemistry | 4-6 steps | 50-70% | Continuous processing |

Multi-step continuous flow synthesis represents an emerging paradigm for pharmaceutical manufacturing, offering enhanced process control and improved safety profiles [20] [24]. Flow chemistry enables telescoped reaction sequences where intermediate isolation is eliminated, reducing overall process mass intensity and environmental impact [23]. Recent developments in automated optimization allow rapid identification of optimal reaction conditions across multi-step sequences [38].

The integration of computer-aided retrosynthesis with flow chemistry has demonstrated significant potential for shared synthetic route development across multiple active pharmaceutical ingredients [26]. This approach achieves enhanced economic and environmental performance through route optimization and reduced synthetic complexity [26].

Catalytic Strategies in Stereoselective Bond Formation

Stereoselective synthesis of the (1S,3R)-cyclohexane configuration represents a critical challenge requiring advanced catalytic methodologies [5] [8]. Iridium-catalyzed hydrogen borrowing annulations provide exceptional stereocontrol in cyclohexane synthesis from 1,5-diols, achieving enantioselectivities exceeding 95% [8]. These transformations operate through sequential hydrogen borrowing reactions, enabling direct access to multisubstituted cyclic products with high stereochemical fidelity [5].

Asymmetric hydrogenation represents another powerful strategy for stereoselective cyclohexane carboxylic acid synthesis [12]. Rhodium and ruthenium catalysts with chiral ligands achieve diastereomeric excesses up to 96% in the formation of substituted cyclohexane carboxylic acids [12]. The most effective catalytic systems employ pyroglutamate auxiliaries that provide facial selectivity through conformational control [12].

| Catalytic Method | Metal Catalyst | Stereoselectivity | Reaction Conditions |

|---|---|---|---|

| Hydrogen Borrowing | Iridium(I) | >95% ee | 150°C, 24h |

| Asymmetric Hydrogenation | Rhodium | 96% de | 5 MPa H2, RT |

| Enzymatic Resolution | Lipase | >99% ee | Aqueous/organic |

Transition metal-catalyzed cross-coupling reactions facilitate construction of the carbon-nitrogen bonds within the pyridine-pyrrolo-pyrazol framework [10]. Palladium-catalyzed amination reactions enable efficient formation of aryl-nitrogen bonds with excellent functional group tolerance [10]. Copper-catalyzed methodologies provide complementary reactivity patterns for heterocycle assembly, particularly in pyrazole formation reactions [6].

The development of stereoselective amidation protocols represents a significant advancement in pharmaceutical synthesis [34] [35]. Biocatalytic approaches using N-acyltransferases and CoA ligases enable high-yielding amide bond formation with predictable substrate selectivity [34]. These methodologies achieve stoichiometric coupling of carboxylic acids and amines without racemization, maintaining stereochemical integrity throughout the transformation [34].

Process Intensification: Enzymatic Resolution and Transition Metal-Catalyzed Transformations

Process intensification strategies integrate multiple unit operations to enhance overall synthetic efficiency while reducing environmental impact [9] [13]. Enzymatic resolution provides exceptional enantioselectivity for chiral cyclohexane derivative preparation, with E-values exceeding 28 for optimized biocatalytic systems [19]. Esterase-catalyzed kinetic resolution of racemic cyclohexene-1-carboxylate achieves >99% enantiomeric excess for the desired (S)-enantiomer at substrate loadings up to 1.0 M [19].

Continuous flow biocatalysis represents a transformative approach to pharmaceutical synthesis, offering improved mixing, mass transfer, and thermal control compared to batch processes [21]. Flow biocatalytic systems enable real-time process monitoring and automated optimization, significantly reducing development timelines and improving process robustness [21]. Recent implementations achieve residence times of 15 minutes for multi-step biotransformations with yields exceeding 90% [20].

| Process Intensification Method | Productivity Enhancement | Environmental Benefit |

|---|---|---|

| Continuous Flow | 5-10x throughput | 70% solvent reduction |

| Enzymatic Resolution | >99% selectivity | Eliminates protecting groups |

| Automated Optimization | 80% time reduction | Minimized waste generation |

The integration of enzymatic resolution with transition metal catalysis creates powerful hybrid methodologies for complex molecule synthesis [13]. Cascade reactions combining biocatalytic oxidation with metal-catalyzed cyclization achieve remarkable synthetic efficiency, eliminating intermediate isolation and purification steps [27]. Recent developments in enzyme cascades for pharmaceutical synthesis demonstrate overall yields of 69% for three-step biotransformations, representing significant improvements over traditional chemical approaches [27].

Automated optimization protocols accelerate process development through data-rich experimentation and machine learning algorithms [38]. These methodologies enable complete reaction optimization and modeling within one week, identifying optimal conditions for yield, selectivity, and scalability [38]. The scientist-in-the-loop approach ensures valuable human insight throughout the optimization process while leveraging computational efficiency for parameter space exploration [38].

Process analytical technology integration enables real-time monitoring and control of critical quality attributes throughout continuous manufacturing operations [23]. High-performance liquid chromatography analysis coupled with Bayesian optimization algorithms facilitates rapid identification of optimal reaction conditions across multi-dimensional parameter spaces [23]. These approaches achieve substantial reductions in process mass intensity while maintaining product quality specifications [23].